3-[(Thien-2-yl)methylene]-2-indolinone
CAS No.: 62540-08-3
Cat. No.: VC3769528
Molecular Formula: C13H9NOS
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Thien-2-yl)methylene]-2-indolinone - 62540-08-3](/images/structure/VC3769528.png)
Specification
CAS No. | 62540-08-3 |
---|---|
Molecular Formula | C13H9NOS |
Molecular Weight | 227.28 g/mol |
IUPAC Name | 3-(thiophen-2-ylmethylidene)-1H-indol-2-one |
Standard InChI | InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15) |
Standard InChI Key | QMTIIBUDOBNABZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 |
Introduction
Chemical Structure and Properties
3-[(Thien-2-yl)methylene]-2-indolinone, with the CAS number 62540-08-3, is an organic compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol. The IUPAC name for this compound is 3-(thiophen-2-ylmethylidene)-1H-indol-2-one. Structurally, it is characterized by a thienyl group attached to a methylene bridge, which is further connected to an indolinone moiety.
The compound's structural components include:
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An indolinone core (2-indolinone)
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A thiophene ring (thien-2-yl group)
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A methylene bridge connecting these two heterocyclic systems
The presence of these structural elements contributes to the compound's chemical reactivity and biological properties. The indolinone scaffold is known for its importance in medicinal chemistry, while the thiophene ring adds additional potential for hydrogen bonding and other interactions with biological targets.
Table 1: Physical and Chemical Properties of 3-[(Thien-2-yl)methylene]-2-indolinone
Property | Value |
---|---|
Molecular Formula | C13H9NOS |
Molecular Weight | 227.28 g/mol |
CAS Number | 62540-08-3 |
IUPAC Name | 3-(thiophen-2-ylmethylidene)-1H-indol-2-one |
InChI Key | QMTIIBUDOBNABZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 |
Synthesis Methods
The synthesis of 3-[(Thien-2-yl)methylene]-2-indolinone can be achieved through several methods, with the most common approaches involving condensation reactions between appropriate precursors.
Conventional Synthetic Route
One of the primary synthetic routes involves the reaction of 2-methyl-1H-indole with 2-methoxythiophene. This reaction is typically catalyzed by indium (III) trifluoromethanesulfonate in a mixture of 1,4-dioxane and toluene at 85°C. The catalyst plays a crucial role in facilitating the reaction by activating the carbonyl group for nucleophilic attack.
Alternative Synthesis Approach
Another common method involves the condensation of thiophene-2-carbaldehyde with 2-indolinone derivatives under acidic conditions. This approach typically uses acetic acid as the catalyst and solvent under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the final product.
Optimization of Synthesis
The yield and purity of 3-[(Thien-2-yl)methylene]-2-indolinone can be optimized by varying several reaction parameters:
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Selection of appropriate catalysts (acid catalysts like acetic acid)
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Choice of solvents (DMF is often used for alkylation steps)
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Temperature control (typically under reflux conditions)
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Reaction time optimization
For analogs of this compound, yields typically range from 45% to 75% under reflux conditions with acetic acid, while alkylation steps using reagents like NaH/DMF can achieve approximately 60% efficiency.
Chemical Reactivity
3-[(Thien-2-yl)methylene]-2-indolinone demonstrates diverse chemical reactivity, particularly in reactions involving its functional groups. Understanding these reactions is crucial for developing derivatives with enhanced biological activity.
Condensation Reactions
The compound undergoes condensation with cyanoacetic acid to form cyano(2-oxoindolin-3-ylidene)acetic acid derivatives. This reaction is typically facilitated by triethylamine in dioxane and results in yields ranging from 60% to 85%. The products serve as valuable precursors for further functionalization, including decarboxylation or cyclization to access fused heterocycles.
Table 2: Condensation Reaction with Cyanoacetic Acid
Starting Material | Reagents | Conditions | Product | Yield (%) |
---|---|---|---|---|
3-[(Thien-2-yl)methylene]-2-indolinone | Cyanoacetic acid, Et3N | Dioxane, 4–5 h, rt | Cyano(2-oxoindolin-3-ylidene)acetic acid | 60–85 |
Reactions with Hydrazinonitroalkenes
The compound can react with hydrazinonitroalkenes in the presence of K2CO3 in acetonitrile at 25°C for 15 hours, resulting in the formation of thieno[2,3-b]indole derivatives with hydrazine functionality. These reactions typically achieve yields between 71% and 76%.
The mechanism for this transformation involves:
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Deprotonation of the indolinone at C-3 to generate a nucleophilic anion
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Michael addition to the nitroalkene forming an intermediate
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Nitro group elimination to produce an acyliminium intermediate
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Intramolecular 5-exo-trig cyclization yielding dihydrothienoindole
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Oxidation to the aromatic product
Biological Applications
3-[(Thien-2-yl)methylene]-2-indolinone has shown significant potential in several biological applications, particularly in the field of cancer research and protein kinase inhibition.
Anticancer Activity
One of the primary applications of this compound is in cancer research, where it has demonstrated inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 plays a critical role in tumor angiogenesis, and its inhibition can lead to reduced tumor growth and metastasis, making 3-[(Thien-2-yl)methylene]-2-indolinone a promising candidate for cancer therapy.
In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, with particular efficacy against breast cancer cells. The mechanism of this anticancer activity has been attributed to the inhibition of VEGFR2, which leads to decreased angiogenesis and increased apoptosis in tumor cells.
Protein Kinase Inhibition
3-[(Thien-2-yl)methylene]-2-indolinone has demonstrated potential as a protein kinase inhibitor, particularly for tyrosine kinase signaling pathways. These pathways are implicated in various diseases, including cancer and metabolic disorders. By inhibiting these pathways, the compound may help regulate cell proliferation and survival.
Investigations have shown that the compound effectively inhibits several kinases involved in cell signaling pathways associated with cancer progression. This inhibition results in reduced cell migration and invasion in vitro, highlighting its potential as an anti-metastatic agent.
Application Area | Description | Key Findings/Results |
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Anticancer Activity | Inhibitor of VEGFR2 involved in tumor angiogenesis | Significant cytotoxicity against cancer cell lines |
Protein Kinase Inhibition | Modulates tyrosine kinase signaling pathways | Reduced cell proliferation and survival |
Combinatorial Libraries | Synthesis of diverse indolinone derivatives for drug discovery | Enhanced biological activity through structural diversity |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-[(Thien-2-yl)methylene]-2-indolinone is crucial for designing more potent derivatives with enhanced biological activities.
Key Structural Elements Affecting Activity
Research has shown that introducing substituents at specific positions of the indolinone core can enhance binding to VEGFR2's ATP pocket. For example, incorporating 6-methoxy or bromo groups at the indolinone core has been found to improve the compound's affinity for VEGFR2.
Modification of the thienylmethylene group with sulfoxide or sulfone moieties has been shown to improve solubility and kinase affinity. These modifications can lead to compounds with improved pharmacokinetic properties while maintaining or enhancing biological activity.
Table 4: Key Synthetic Modifications and Biological Outcomes
Substituent Position | Modification | Biological Activity (IC50) |
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6-position | Methoxy | VEGFR2 IC50 = 0.5–0.9 μM |
Thienylmethylene | Sulfoxide addition | Antiproliferative IC50 = 1.34 μM |
5-position | Bromo substitution | Tyrosine kinase IC50 = 2.69 μM |
Selectivity Profiles
The selectivity profile of 3-[(Thien-2-yl)methylene]-2-indolinone and its derivatives is an important consideration for their potential therapeutic applications. Modifications to the core structure can significantly impact selectivity for different kinase targets.
Table 5: Comparative Selectivity of Related 2-Indolinone Derivatives
Compound | VEGFR2 IC50 (μM) | c-Kit IC50 (μM) | FLT3 IC50 (μM) |
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SU5208 | 1.34 | >10 | 8.2 |
SU5416 (Semaxanib) | 0.1 | 2.3 | 0.9 |
These data suggest that structural modifications can be strategically employed to enhance selectivity for specific kinase targets, potentially reducing off-target effects in therapeutic applications.
Mechanism of Action
The biological effects of 3-[(Thien-2-yl)methylene]-2-indolinone primarily stem from its ability to inhibit tyrosine kinases, particularly VEGFR2. Understanding the mechanism of action is crucial for optimizing its therapeutic potential.
Tyrosine Kinase Inhibition
The compound acts by binding to the ATP-binding pocket of tyrosine kinases, preventing autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts signal transduction pathways that regulate cell division and survival, particularly those involved in cancer progression.
Molecular Interactions
Computational studies suggest that 3-[(Thien-2-yl)methylene]-2-indolinone forms key interactions with specific amino acid residues in the ATP-binding pocket of VEGFR2. These interactions include hydrogen bonds with residues such as Cys917, which are crucial for maintaining the inhibitory effect.
Molecular docking studies align the compound with VEGFR2's crystal structure to identify these key interactions, while molecular dynamics simulations assess the stability of the ligand-receptor complex over extended trajectories.
Current Research and Future Directions
Research on 3-[(Thien-2-yl)methylene]-2-indolinone continues to evolve, with several promising directions for future investigation.
Development of More Potent Derivatives
Current research focuses on synthesizing derivatives with enhanced potency and selectivity. By leveraging SAR data, researchers are designing compounds with modifications at key positions to improve binding affinity and pharmacokinetic properties.
Combination Therapy Approaches
Investigations into the potential synergistic effects of 3-[(Thien-2-yl)methylene]-2-indolinone with established chemotherapeutic agents are ongoing. These combination approaches may enhance the efficacy of cancer treatment while potentially reducing side effects associated with higher doses of individual agents.
Assessment of Off-Target Effects
A significant challenge in developing therapeutic applications for 3-[(Thien-2-yl)methylene]-2-indolinone is understanding and mitigating off-target effects. Current methodologies for addressing this challenge include:
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Kinase panel screening to test against 50+ kinases (e.g., c-Kit, FLT3) to identify promiscuous inhibitors
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Proteomic profiling using phospho-antibody arrays to detect unintended signaling pathway modulation
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